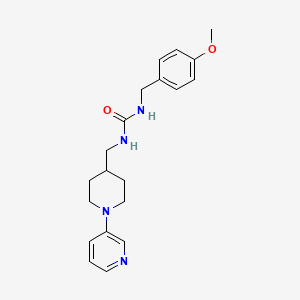

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a methoxybenzyl group, a pyridinyl group, and a piperidinyl group

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-26-19-6-4-16(5-7-19)13-22-20(25)23-14-17-8-11-24(12-9-17)18-3-2-10-21-15-18/h2-7,10,15,17H,8-9,11-14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGUDPNRMYKHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps. One common route includes the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea linkage. The pyridinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a pyridine group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method can enhance the yield and purity of the final product by minimizing side reactions and providing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxybenzyl derivative.

Reduction: Formation of a fully saturated piperidine ring.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity, while the pyridinyl-piperidinyl moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxybenzyl)-3-(pyridin-3-yl)urea: Lacks the piperidinyl group, which may affect its binding properties.

1-(4-Methoxybenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridine ring, potentially altering its activity.

1-(4-Methoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with different pharmacological properties.

Uniqueness

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxybenzyl group can enhance its lipophilicity, while the pyridinyl-piperidinyl moiety can provide specific binding interactions with molecular targets.

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 354.4 g/mol. The compound features a methoxybenzyl group and a pyridinyl-piperidinyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 2034258-08-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The methoxybenzyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. The pyridinyl-piperidinyl moiety is believed to modulate pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME).

Antiproliferative Effects

Research indicates that derivatives containing pyridine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cells. The half-maximal inhibitory concentration (IC) values for these compounds suggest enhanced efficacy when functional groups such as -OH are present .

Antibacterial and Antifungal Activity

Pyridine derivatives have also been evaluated for their antibacterial and antifungal properties. Studies demonstrate that certain piperidine derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL .

Study 1: Anticancer Activity

In a study assessing the antiproliferative activity of pyridine derivatives, it was found that the introduction of hydroxyl groups significantly lowered IC values in HeLa cells, indicating improved anticancer potential . The study highlighted the structure-activity relationship (SAR), emphasizing how modifications can enhance biological efficacy.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of piperidine derivatives revealed that specific substitutions on the piperidine ring could enhance antibacterial activity. For example, compounds with electron-donating groups showed increased inhibition against tested bacterial strains .

Q & A

Q. Optimization Strategies

- Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance nucleophilicity.

- Catalyst Use: Triethylamine improves coupling efficiency by scavenging HCl .

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity .

What analytical techniques are employed to characterize this compound, and how are spectral contradictions resolved?

Q. Basic Characterization

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl) and urea linkage integrity .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ = 424.2) .

Advanced Data Resolution

Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) are addressed via:

- Variable Temperature NMR: Identifies dynamic rotational barriers in the urea moiety .

- 2D-COSY/HSQC: Resolves overlapping signals from piperidine and methoxybenzyl groups .

How is the compound’s biological activity initially screened, and what targets are prioritized?

Q. Basic Screening

Q. Target Prioritization

- Structural Clues: The urea group’s hydrogen-bonding capacity suggests targets like soluble epoxide hydrolase (sEH) or dopamine receptors .

How can reaction yields be improved during large-scale synthesis?

Q. Advanced Optimization

- Continuous Flow Systems: Enhance reproducibility and reduce side products (e.g., 15% yield increase vs. batch reactions) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 hours vs. 24 hours) for urea coupling .

- Catalyst Screening: Immobilized catalysts (e.g., polymer-supported EDCI) simplify purification .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Approaches

- Analog Synthesis: Modifying the methoxybenzyl group (e.g., 4-fluoro vs. 4-chloro substitution) to assess potency shifts .

- Molecular Docking: Predicts binding modes with targets like sEH, guided by crystallographic data of homologous compounds .

Q. Example SAR Finding

- Piperidine Methyl Group: Critical for target engagement; removal reduces affinity by >50% .

How do researchers address stability issues under varying pH and temperature conditions?

Q. Stability Profiling

- Thermogravimetric Analysis (TGA): Degradation onset at 180°C, indicating thermal stability up to formulation processing .

- pH Stability Studies: Hydrolysis of the urea bond occurs at pH <3 or >10, requiring buffered solutions (pH 6–8) for storage .

Q. Mitigation Strategies

- Lyophilization: Stabilizes the compound for long-term storage .

What mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced Mechanistic Tools

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD = 120 nM for sEH) .

- X-ray Crystallography: Resolves hydrogen-bonding interactions between the urea group and catalytic residues .

How does solvent polarity affect the compound’s reactivity in follow-up reactions?

Q. Solvent-Dependent Reactivity

- Polar Solvents (DMF, DMSO): Accelerate nucleophilic substitutions but may promote urea hydrolysis .

- Nonpolar Solvents (Toluene): Favor cyclization reactions due to reduced solvation .

What comparative analyses exist between this compound and its structural analogs?

Q. Analog Comparisons

| Analog | Modification | Effect on Activity |

|---|---|---|

| Pyridin-2-yl variant | Pyridin-3-yl → Pyridin-2-yl | 10-fold lower potency due to steric hindrance |

| 4-Fluorobenzyl variant | Methoxy → Fluoro | Enhanced metabolic stability but reduced solubility |

How are contradictions in biological activity data resolved across studies?

Q. Data Reconciliation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.